molecular formula C6H12ClNO3 B1448958 3-Hydroxypiperidine-3-carboxylic acid hydrochloride CAS No. 2059933-10-5

3-Hydroxypiperidine-3-carboxylic acid hydrochloride

Cat. No. B1448958
M. Wt: 181.62 g/mol
InChI Key: ZUSSOESCUDGKHK-UHFFFAOYSA-N
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Description

3-Hydroxypiperidine-3-carboxylic acid hydrochloride is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is also used for the on-line analysis and solution phase synthesis of Ugi multicomponent reaction (MCR) products .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . 3-Hydroxypiperidine can be obtained from the reduction of 3-hydroxypyridine .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The empirical formula of 3-Hydroxypiperidine hydrochloride is C5H11NO · HCl .


Chemical Reactions Analysis

3-Hydroxypiperidine hydrochloride has been used for the on-line analysis and solution phase synthesis of Ugi multicomponent reaction (MCR) products . It is a reactant for synthesis of istaroxime analogues as Na+, K+ - ATPase inhibitors .


Physical And Chemical Properties Analysis

The empirical formula of 3-Hydroxypiperidine hydrochloride is C5H11NO · HCl . Its molecular weight is 137.61 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Stereoselective Synthesis and Natural Product Synthesis

3-Hydroxypiperidine-3-carboxylic acid hydrochloride serves as a crucial intermediate in the stereoselective synthesis of pipecolic acid derivatives and 3-hydroxypiperidine scaffolds. These compounds are foundational in the creation of various natural and synthetic compounds with medicinal relevance. Research highlights its use in the efficient and stereoselective formation of cis- and trans-3-hydroxypipecolic acids, utilizing D-serine as a chiral template for enantiopure forms. These methodologies underscore the compound's versatility in constructing biologically active molecules and natural products, including those with the 3-hydroxypiperidine skeleton—a privileged structural motif prevalent in bioactive compounds (Purkayastha et al., 2010) (Liang & Datta, 2005) (Wijdeven et al., 2010).

Oxidative C–C Bond Cleavage

Innovative research demonstrates the oxidative carbon–carbon bond cleavage of N-alkoxycarbonylated cyclic amines, including 3-hydroxypiperidine derivatives, using sodium nitrite in trifluoroacetic acid. This process yields ω-amino carboxylic acids in high yield, showcasing the compound's utility in synthesizing enantiomerically pure products such as GABOB and pyrrolidone carboxylate derivatives, highlighting its significance in synthetic organic chemistry and the development of enantiomerically pure substances (Onomura et al., 2008).

Enantioselective Construction and Drug Delivery

The compound has been utilized in enantioselective constructions, such as the transformation of cyclic ene-carbamates into ω-(N-formylamino)carboxylic acids using ruthenium tetroxide oxidation. This methodological approach provides a pathway to synthesize key intermediates like (3R)-4-amino-3-hydroxybutyric acid, crucial for the synthesis of biologically active molecules such as L-carnitine. Additionally, the compound's scaffold is central to the synthesis of natural products containing the 3-hydroxypiperidine motif, underscoring its broad applicability in the synthesis of bioactive and pharmacologically relevant molecules (Kaname et al., 2008) (Chiou et al., 2010).

Safety And Hazards

The safety information available indicates that 3-Hydroxypiperidine hydrochloride may cause eye irritation, skin irritation, and may be harmful if inhaled . It is classified as a combustible solid .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 3-Hydroxypiperidine-3-carboxylic acid hydrochloride, is an important task of modern organic chemistry . This compound has gained attention in recent years due to its potential implications in various fields of research and industry.

properties

IUPAC Name

3-hydroxypiperidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c8-5(9)6(10)2-1-3-7-4-6;/h7,10H,1-4H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSSOESCUDGKHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(C(=O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxypiperidine-3-carboxylic acid hydrochloride

CAS RN

2059933-10-5
Record name 3-hydroxypiperidine-3-carboxylic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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